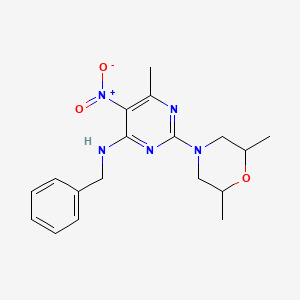

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine

Descripción

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine: is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Propiedades

IUPAC Name |

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-12-10-22(11-13(2)26-12)18-20-14(3)16(23(24)25)17(21-18)19-9-15-7-5-4-6-8-15/h4-8,12-13H,9-11H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLQYQVFYCWXEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Pyrimidine Core: This involves the condensation of appropriate aldehydes and amines under controlled conditions to form the pyrimidine ring.

Introduction of the Nitro Group: Nitration reactions are carried out using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.

Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions, due to the presence of the benzyl and morpholino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of various pharmaceutical compounds.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Research: It serves as a model compound in studying the reactivity and properties of pyrimidine derivatives.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The exact mechanism of action of N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine depends on its specific application. Generally, the compound interacts with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine

- N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine derivatives

- Other pyrimidine derivatives with similar functional groups

Uniqueness

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties

Actividad Biológica

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring substituted with a nitro group and a morpholine moiety. The presence of these functional groups is critical for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine exhibit antiviral properties. For instance, selective inhibitors targeting host kinases have shown efficacy against viruses such as Dengue. These inhibitors demonstrated potent activity in human primary monocyte-derived dendritic cells (MDDCs), suggesting that similar compounds may also exhibit antiviral properties through modulation of host cellular pathways .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in neurotransmission and metabolic pathways. For example, derivatives of related compounds have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, with some showing significant potency compared to established drugs like donepezil . The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its binding affinity and stability against these enzymes.

Case Studies

- Inhibition Profiles :

- Antiviral Efficacy :

Synthesis and Characterization

The synthesis of N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine involves several steps that optimize yield and purity. Techniques such as chromatography are employed to isolate the desired product effectively.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the biological activity of this compound. Modifications at specific positions on the pyrimidine ring or morpholine can lead to improved enzyme inhibition or antiviral activity.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.